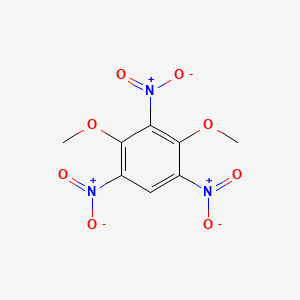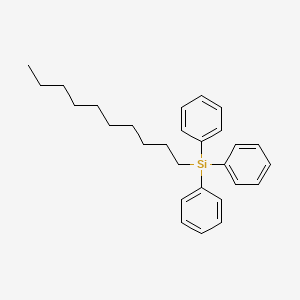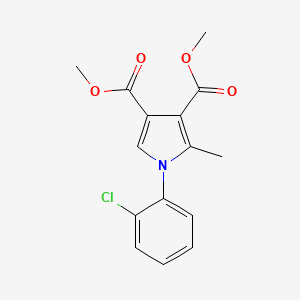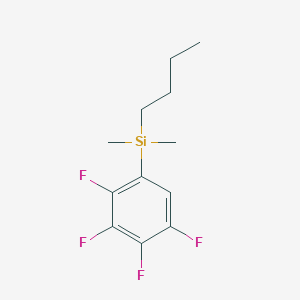
11-Methylene-9,10-dihydro-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C17H14. This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure among polycyclic aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which provides a high yield of the desired product. For instance, a modified commercial domestic microwave oven can be used to synthesize 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester . Another method involves the bromination of 9,10-dimethyl-9,10-ethanoanthracene, followed by multi-fold amination to construct the desired compound .
Industrial Production Methods: the use of microwave-assisted synthesis and other high-yielding synthetic routes could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 11-Methylene-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethano-bridged anthracene backbone, which provides multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, and various amines for amination reactions. The conditions for these reactions typically involve the use of organic solvents such as acetone and petroleum ether, and the reactions are often carried out at controlled temperatures to ensure high yields .
Major Products: The major products formed from the reactions of this compound include various heterocycles such as diazoles and quinoxalines.
Scientific Research Applications
11-Methylene-9,10-dihydro-9,10-ethanoanthracene has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocycles, which are important in the development of organic light-emitting diodes, organic field-effect transistors, and organic photovoltaic cells . In biology and medicine, its derivatives are being explored for their potential use as molecular sieves and in membrane gas separation . Additionally, its unique structure makes it a valuable compound for studying the properties of polycyclic aromatic hydrocarbons .
Mechanism of Action
The mechanism of action of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene involves its interaction with various molecular targets and pathways. The rigid ethano-bridged anthracene backbone allows it to interact with electron-deficient π-electron systems, making it a useful compound in the study of organic electronics . Its ability to undergo multi-fold amination and other reactions also makes it a versatile compound for the synthesis of various heterocycles .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include 9,10-dimethyl-9,10-ethanoanthracene and its derivatives, such as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate . These compounds share the rigid ethano-bridged anthracene backbone, but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from its similar compounds is its methylene group at the 11th position, which provides additional reactive sites for chemical reactions. This makes it a more versatile compound for the synthesis of various heterocycles and other derivatives .
Properties
Molecular Formula |
C17H14 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
15-methylidenetetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H14/c1-11-10-16-12-6-2-4-8-14(12)17(11)15-9-5-3-7-13(15)16/h2-9,16-17H,1,10H2 |
InChI Key |
PCZDSMTZQNEGHY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)


![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)

methanone](/img/structure/B11941647.png)


![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)




